An In-Depth Technical Guide to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: Synthesis, Structure, and Biological Significance
An In-Depth Technical Guide to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: Synthesis, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyridazinone Scaffold
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities. Derivatives of 3(2H)-pyridazinone, in particular, have garnered significant attention due to their therapeutic potential across various disease areas, including cardiovascular ailments, inflammation, and oncology.[1] This guide focuses on a specific, yet foundational, member of this class: 6-(4-hydroxyphenyl)pyridazin-3(2H)-one. By dissecting its chemical architecture, synthesis, and known biological implications, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. The presence of the 4-hydroxyphenyl moiety offers a key point for potential derivatization and interaction with biological targets, making this a molecule of considerable interest.
Chemical Structure and Properties
The chemical structure of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one consists of a pyridazin-3(2H)-one core substituted at the 6-position with a 4-hydroxyphenyl group. The pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms. The "(2H)" designation indicates that the hydrogen atom is located on the nitrogen at position 2. This structure allows for tautomerism, a key feature of the pyridazinone core.[2]
Key Structural Features:
-
Pyridazinone Core: A heterocyclic system known to be a pharmacophore for various biological activities.
-
4-Hydroxyphenyl Group: A phenolic moiety that can participate in hydrogen bonding and may be a site for metabolic transformations or further chemical modification.
-
Amide Functionality: The endocyclic amide within the pyridazinone ring is a crucial feature for its chemical reactivity and biological interactions.
Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: A Step-by-Step Protocol
The synthesis of 6-aryl-3(2H)-pyridazinones is most commonly achieved through a two-step process involving the formation of a β-aroylpropionic acid intermediate, followed by cyclization with hydrazine.[3][4]
Part 1: Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
The precursor, 4-(4-hydroxyphenyl)-4-oxobutanoic acid, is typically synthesized via a Friedel-Crafts acylation of phenol with succinic anhydride.[5]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of phenol in a suitable solvent (e.g., nitrobenzene or a solvent-free melt), add anhydrous aluminum chloride (AlCl₃) portion-wise at a controlled temperature.
-
Addition of Succinic Anhydride: Slowly add succinic anhydride to the reaction mixture. The temperature should be carefully monitored and maintained.
-
Reaction Progression: Heat the mixture, and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The resulting precipitate, 4-(4-hydroxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Part 2: Cyclization to form 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
The synthesized β-aroylpropionic acid is then cyclized with hydrazine hydrate to form the pyridazinone ring.[3]
Experimental Protocol:
-
Reaction Setup: Dissolve 4-(4-hydroxyphenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Upon cooling, the product, 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and can be purified by recrystallization to yield the final product.
Caption: Synthetic pathway for 6-(4-hydroxyphenyl)pyridazin-3(2H)-one.
Structural Elucidation: Spectroscopic Analysis
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons of the hydroxyphenyl ring (likely two doublets in the aromatic region), protons of the pyridazinone ring (two doublets or multiplets depending on the substitution pattern), a broad singlet for the phenolic -OH, and a broad singlet for the N-H proton of the pyridazinone ring. |
| ¹³C NMR | Carbonyl carbon of the pyridazinone ring (downfield shift), carbons of the aromatic and heterocyclic rings. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the amide, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈N₂O₂). |
Biological Activities and Therapeutic Potential
The pyridazinone scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The introduction of a hydroxyphenyl group at the 6-position can significantly influence these properties.
Cardiovascular Effects
Numerous 6-aryl-3(2H)-pyridazinone derivatives are known for their potent cardiotonic and vasodilatory effects.[1][8][9] These effects are often attributed to the inhibition of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contraction and smooth muscle relaxation.[10] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in a positive inotropic effect (increased heart muscle contractility) and vasodilation. The 4-hydroxyphenyl group in the target molecule may contribute to binding at the active site of PDE3 through hydrogen bonding interactions.
Caption: Mechanism of cardiotonic and vasodilatory effects.
Anti-inflammatory Activity
Pyridazinone derivatives have also been explored for their anti-inflammatory properties.[11][12] The mechanism of action can be multifaceted, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. Some derivatives have also been shown to modulate the production of inflammatory cytokines.[13] The phenolic hydroxyl group of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one could potentially contribute to antioxidant activity, which is often linked to anti-inflammatory effects.
Anticancer Potential
The cytotoxicity of pyridazinone derivatives against various cancer cell lines has been reported.[14][15] The proposed mechanisms of action include the induction of apoptosis and the orchestration of oxidative stress within cancer cells.[14] For instance, certain pyridazinone compounds have been shown to increase the levels of reactive oxygen species (ROS) like hydrogen peroxide and induce lipid peroxidation, leading to cancer cell death.
Conclusion and Future Directions
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one represents a foundational molecule within the medicinally significant class of pyridazinones. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the development of new chemical entities. While the biological activities of its numerous derivatives are well-documented, further in-depth studies on the parent compound itself are warranted to fully elucidate its pharmacological profile. Future research should focus on the specific enzymatic and receptor targets of this molecule to better understand its mechanisms of action. The phenolic hydroxyl group provides a handle for creating libraries of derivatives through techniques like etherification and esterification, which could lead to the discovery of novel drug candidates with enhanced potency and selectivity for cardiovascular, inflammatory, or oncological indications.
References
-
Bouchmaa, N., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128. [Link]
-
Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-356. [Link]
-
Soliman, F. S. G., et al. (2007). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Afinidad, 64(531), 444-449. [Link]
-
Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]
-
Besada, A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
Sato, M., et al. (1991). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 34(3), 1071-1082. [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Gérard, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-592. [Link]
-
Gérard, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Bouchmaa, N., et al. (2019). Cytotoxic Activity of Pyridazin-3(2H)-one Derivative 6f against P815 Cells. ResearchGate. [Link]
- Asif, M. (2014). A review on pharmacological activities of pyridazine and pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 329-342.
-
Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. [Link]
-
Wang, T., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link]
-
Rathish, I. G., et al. (2014). Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II*). ResearchGate. [Link]
-
Tani, K., et al. (1987). Cardiovascular pharmacology of 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, a novel and potent cardiotonic agent with vasodilator properties. Arzneimittelforschung, 37(4), 398-406. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
-
Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]
Sources
- 1. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raco.cat [raco.cat]
- 4. mdpi.com [mdpi.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular pharmacology of 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, a novel and potent cardiotonic agent with vasodilator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
